molecular formula C13H17Cl3N2O B6263900 2-(2,6-dichlorophenyl)-1-[(2S)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride CAS No. 2027049-70-1

2-(2,6-dichlorophenyl)-1-[(2S)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B6263900
CAS No.: 2027049-70-1
M. Wt: 323.6
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-1-[(2S)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzene and 2-methylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)-1-[(2S)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens, alkyl groups, and other nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-(2,6-dichlorophenyl)-1-[(2S)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological systems, including its binding to proteins or enzymes.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-1-[(2S)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dichlorophenyl)-1-piperazin-1-ylethan-1-one: A similar compound with a different substitution pattern on the piperazine ring.

    2-(2,6-dichlorophenyl)-1-[(2R)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride: The enantiomer of the compound .

Uniqueness

The uniqueness of 2-(2,6-dichlorophenyl)-1-[(2S)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride lies in its specific stereochemistry and substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.

Properties

CAS No.

2027049-70-1

Molecular Formula

C13H17Cl3N2O

Molecular Weight

323.6

Purity

95

Origin of Product

United States

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